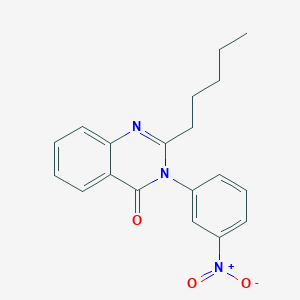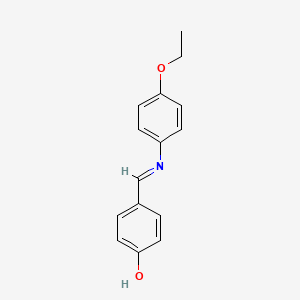![molecular formula C27H29N3O4 B10873467 2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B10873467.png)
2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound featuring a piperidine ring substituted with a hydroxy(diphenyl)methyl group and an acetamide moiety linked to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or through hydrogenation of pyridine derivatives.
Introduction of the Hydroxy(diphenyl)methyl Group: This step often involves the reaction of diphenylmethanol with the piperidine ring under acidic conditions to form the hydroxy(diphenyl)methyl group.
Attachment of the Acetamide Moiety: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Nitration of the Phenyl Ring: The nitrophenyl group is typically introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: Formation of ketones from the hydroxy group.
Reduction: Formation of amines from the nitro group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperidine ring, which is a common motif in bioactive molecules .
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as analgesics, anti-inflammatory agents, and central nervous system (CNS) active drugs .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors or ion channels, modulating their activity. The hydroxy(diphenyl)methyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: An antihistamine with a similar diphenylmethyl group.
Piperidine derivatives: Such as piperidine itself, which is used in various pharmaceuticals.
Nitrophenylacetamides: Compounds with similar nitrophenyl and acetamide groups.
Uniqueness
What sets 2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide apart is the combination of these functional groups in a single molecule, potentially offering unique pharmacological properties and synthetic versatility .
Properties
Molecular Formula |
C27H29N3O4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-N-(2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C27H29N3O4/c1-20-18-24(30(33)34)12-13-25(20)28-26(31)19-29-16-14-23(15-17-29)27(32,21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,23,32H,14-17,19H2,1H3,(H,28,31) |
InChI Key |
CSHBLUUPGVHJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-ethyl-4-phenylquinolin-2(1H)-one](/img/structure/B10873388.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10873399.png)
![N-(2-{[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide](/img/structure/B10873404.png)
![(1Z)-N-{[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10873420.png)
![4-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B10873430.png)

![Ethyl 6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(chloroacetyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B10873438.png)
![4-{[3-(Diethylamino)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10873443.png)
![4-cyclohexyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10873445.png)
![4-(2-methoxyphenyl)-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10873450.png)
![4-Nitro-N-{(1E,3E)-3-[(4-nitrophenyl)imino]-2,3-dihydro-1H-isoindol-1-ylidene}aniline](/img/structure/B10873457.png)
![N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B10873462.png)
![4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10873468.png)
